Deudextromethorphan

Vue d'ensemble

Description

Le Deudextromethorphan est une forme deutérée du dextrométhorphan, un antitussif bien connu. La deutération consiste à remplacer les atomes d'hydrogène par du deutérium, un isotope plus lourd de l'hydrogène. Cette modification peut améliorer les propriétés pharmacocinétiques du composé, telles que l'augmentation de sa demi-vie et la réduction de son taux métabolique . Le this compound est à l'étude pour ses applications thérapeutiques potentielles, en particulier dans le traitement des troubles de l'humeur .

Méthodes De Préparation

La préparation du Deudextromethorphan implique la deutération du dextrométhorphan. Ce processus comprend généralement les étapes suivantes :

Synthèse du dextrométhorphan : Le dextrométhorphan est synthétisé par une série de réactions chimiques à partir de dérivés de la morphinane.

Deutération : Les atomes d'hydrogène du dextrométhorphan sont remplacés par du deutérium à l'aide de réactifs deutérés dans des conditions de réaction spécifiques. Cette étape nécessite un contrôle minutieux de la température, de la pression et des catalyseurs pour garantir l'incorporation sélective des atomes de deutérium.

Analyse Des Réactions Chimiques

Le Deudextromethorphan subit diverses réactions chimiques, notamment :

Oxydation : Le this compound peut être oxydé pour former du deudextrorphan, son métabolite actif.

Réduction : Les réactions de réduction peuvent convertir le this compound en son composé parent.

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium et d'aluminium . Les principaux produits formés à partir de ces réactions sont le deudextrorphan et d'autres dérivés deutérés .

Applications de la recherche scientifique

Le this compound a plusieurs applications de recherche scientifique :

Médecine : Il est étudié comme traitement adjuvant du trouble dépressif majeur et d'autres troubles de l'humeur.

Industrie : Le this compound est utilisé dans le développement de nouveaux médicaments ayant des profils thérapeutiques améliorés.

Mécanisme d'action

Le this compound exerce ses effets par le biais de plusieurs mécanismes :

Antagonisme du récepteur NMDA : Il agit comme un antagoniste non compétitif de faible affinité du récepteur NMDA, qui joue un rôle dans la modulation de la plasticité synaptique et de la fonction de la mémoire.

Agonisme du récepteur sigma-1 : Le this compound se lie aux récepteurs sigma-1, qui sont impliqués dans la neuroprotection et la modulation de la libération des neurotransmetteurs.

Inhibition de la recapture de la sérotonine : Il inhibe la recapture de la sérotonine, augmentant sa disponibilité dans la fente synaptique et contribuant à ses effets antidépresseurs.

Applications De Recherche Scientifique

Deudextromethorphan has several scientific research applications:

Chemistry: It is used as a model compound to study the effects of deuteration on pharmacokinetics and pharmacodynamics.

Medicine: It is being studied as an adjunctive therapy for major depressive disorder and other mood disorders.

Industry: This compound is used in the development of new pharmaceuticals with improved therapeutic profiles.

Mécanisme D'action

Deudextromethorphan exerts its effects through multiple mechanisms:

NMDA Receptor Antagonism: It acts as a low-affinity uncompetitive antagonist of the NMDA receptor, which plays a role in modulating synaptic plasticity and memory function.

Sigma-1 Receptor Agonism: This compound binds to sigma-1 receptors, which are involved in neuroprotection and modulation of neurotransmitter release.

Serotonin Reuptake Inhibition: It inhibits the reuptake of serotonin, enhancing its availability in the synaptic cleft and contributing to its antidepressant effects.

Comparaison Avec Des Composés Similaires

Le Deudextromethorphan est unique par rapport aux autres composés similaires en raison de sa deutération, qui améliore ses propriétés pharmacocinétiques. Les composés similaires comprennent :

Dextrométhorphan : La forme non deutérée, couramment utilisée comme antitussif.

Dextrorphan : Le métabolite actif du dextrométhorphan, qui possède également des propriétés antagonistes du récepteur NMDA.

Kétamine : Un autre antagoniste du récepteur NMDA utilisé pour ses effets antidépresseurs rapides.

L'unicité du this compound réside dans sa stabilité métabolique améliorée et sa demi-vie prolongée, ce qui en fait un candidat prometteur pour des applications thérapeutiques .

Activité Biologique

Deudextromethorphan (AVP-786) is a deuterated analog of dextromethorphan, primarily known for its use as a cough suppressant. Recent studies have highlighted its potential in treating various neuropsychiatric conditions, particularly agitation associated with Alzheimer’s Disease (AD). This article explores the biological activity of this compound, focusing on its pharmacodynamics, clinical efficacy, and safety profile.

This compound acts primarily as an N-methyl-D-aspartate (NMDA) receptor antagonist , which is crucial in modulating glutamatergic activity in the brain. This mechanism is significant in treating conditions like agitation and mood disorders. The compound's deuteration enhances its pharmacokinetic properties, potentially leading to improved therapeutic effects and reduced side effects compared to its non-deuterated counterpart.

Efficacy in Alzheimer's Disease

A notable phase II clinical trial investigated the efficacy of this compound/quinidine in patients with moderate to severe Alzheimer's Disease. The study involved 152 subjects receiving a dose of 30/10 mg twice daily for 10 weeks. The results indicated a statistically significant reduction in agitation, measured by the Neuropsychiatric Inventory-Aggression Scale (p < 0.001) compared to placebo .

Table 1: Summary of Clinical Trial Findings

| Study Design | Population | Treatment | Primary Outcome Measure | Result |

|---|---|---|---|---|

| Phase II, double-blind | 152 patients with AD | Dextromethorphan/quinidine | Neuropsychiatric Inventory-Aggression Scale | Significant decrease (p < 0.001) |

| Phase III, multicenter | 412 patients with AD | AVP-786 (d6-DM/Q) | Cohen-Mansfield Agitation Inventory | Improvement observed |

In a subsequent phase III study, AVP-786 was evaluated for its safety and efficacy in a larger cohort of AD patients with agitation. The findings demonstrated significant improvements on primary and secondary endpoints, reinforcing the drug's potential in clinical practice .

Safety Profile

While this compound shows promise, safety concerns remain. Adverse events reported in trials included falls, urinary tract infections, diarrhea, and dizziness. Serious adverse events occurred at rates higher than placebo but were generally manageable .

Table 2: Adverse Events Reported in Clinical Trials

| Adverse Event | AVP-786 Group (%) | Placebo Group (%) |

|---|---|---|

| Falls | 8.6 | 3.9 |

| Diarrhea | 5.9 | 3.1 |

| Urinary Tract Infections | 5.3 | 3.9 |

| Dizziness | 4.6 | 2.4 |

Research Implications

The biological activity of this compound extends beyond Alzheimer's treatment. Its NMDA antagonism suggests potential applications in other neuropsychiatric disorders characterized by dysregulated glutamate signaling, such as schizophrenia and depression .

Future Directions

Continued research into this compound may yield insights into its broader therapeutic applications. Ongoing clinical trials aim to clarify its efficacy across various psychiatric conditions and establish long-term safety profiles.

Propriétés

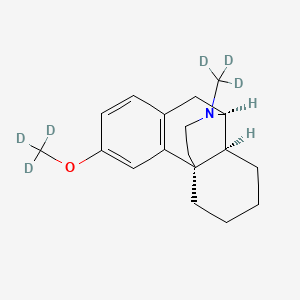

IUPAC Name |

(1S,9S,10S)-4-(trideuteriomethoxy)-17-(trideuteriomethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c1-19-10-9-18-8-4-3-5-15(18)17(19)11-13-6-7-14(20-2)12-16(13)18/h6-7,12,15,17H,3-5,8-11H2,1-2H3/t15-,17+,18+/m1/s1/i1D3,2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKXZASYAUGDDCJ-QNNIAVNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23CCCCC2C1CC4=C3C=C(C=C4)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1CC[C@@]23CCCC[C@@H]2[C@@H]1CC4=C3C=C(C=C4)OC([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1079043-55-2 | |

| Record name | Deudextromethorphan [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1079043552 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEUDEXTROMETHORPHAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427476LZFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.